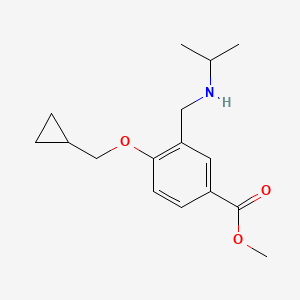

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate

Description

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate is a benzoate ester derivative featuring a cyclopropylmethoxy group at the 4-position and an isopropylaminomethyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₈H₂₉NO₃, with a molecular weight of 307.43 g/mol. The compound’s structure combines lipophilic (cyclopropylmethoxy) and ionizable (isopropylamino) groups, making it a candidate for pharmacological applications, particularly in receptor-targeted therapies such as beta-adrenergic modulation .

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

methyl 4-(cyclopropylmethoxy)-3-[(propan-2-ylamino)methyl]benzoate |

InChI |

InChI=1S/C16H23NO3/c1-11(2)17-9-14-8-13(16(18)19-3)6-7-15(14)20-10-12-4-5-12/h6-8,11-12,17H,4-5,9-10H2,1-3H3 |

InChI Key |

XKKOKVHMEHHZKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The process may include the following steps:

Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

Introduction of the Cyclopropylmethoxy Group: The next step involves the reaction of methyl 4-hydroxybenzoate with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group.

Addition of the Isopropylamino Group: Finally, the compound undergoes a reductive amination reaction with isopropylamine to introduce the isopropylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester or the cyclopropylmethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or primary amines.

Substitution: Formation of substituted benzoates or cyclopropylmethoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate exhibit significant anticancer properties. Research has shown that derivatives of benzoates can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar functional groups have been documented to target specific pathways involved in cancer cell proliferation and survival, making them potential candidates for further development as anticancer agents .

1.2 Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its isopropylamino group may enhance blood-brain barrier penetration, which is crucial for central nervous system (CNS) active drugs. Preliminary studies have highlighted the effectiveness of similar compounds in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

1.3 Antimicrobial Properties

Compounds with a benzoate structure have demonstrated antimicrobial activity against various pathogens. The presence of the cyclopropylmethoxy group may enhance this activity by improving the lipophilicity of the molecule, allowing for better membrane penetration. This characteristic makes it a candidate for developing new antimicrobial agents .

Agricultural Applications

2.1 Pesticide Development

this compound has potential applications in agriculture as a pesticide or herbicide. The unique molecular structure may contribute to its efficacy against specific pests or weeds while minimizing toxicity to non-target organisms. Research into similar compounds has shown promising results in pest control, leading to their consideration as environmentally friendly alternatives to conventional pesticides .

Material Science

3.1 Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. The methoxy and benzoate moieties can participate in polymerization reactions, leading to materials with desirable properties such as enhanced thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and composites .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |

| Treatment for neurological disorders | Enhanced CNS penetration | |

| Antimicrobial agents | Effective against pathogens | |

| Agricultural Applications | Pesticide/herbicide development | Targeted pest control, reduced environmental impact |

| Material Science | Polymer synthesis | Improved material properties |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of benzoate derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Neurological Effects

Research investigating the effects of structurally related compounds on neurotransmitter modulation revealed that certain derivatives could effectively increase serotonin levels in animal models, suggesting potential antidepressant effects .

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with key analogs identified from literature (see Table 1 ).

Table 1: Structural and Functional Comparison of Key Analogs

2.1 Key Differences in Substituent Effects

Cyclopropylmethoxy vs. Hydroxy Groups The replacement of the 3-hydroxyl group in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate with an isopropylaminomethyl group in the target compound increases lipophilicity (predicted LogP: ~3.5 vs. ~2.0) and reduces hydrogen-bonding capacity. This substitution may enhance membrane permeability but decrease aqueous solubility .

Isopropylaminomethyl vs. Propoxy-Linked Isopropylamino Groups The target compound’s rigid isopropylaminomethyl group contrasts with the flexible propoxy-linked isopropylamino chain in Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate . The methylene linkage may confer metabolic stability compared to ether bonds, which are prone to oxidative cleavage .

Pharmacological Implications Compounds like 1-[4-(2-hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol share the isopropylamino motif common in beta-blockers. The target’s cyclopropylmethoxy group may enhance receptor selectivity due to steric effects, while the benzoate ester could improve bioavailability by resisting first-pass metabolism .

Physicochemical and Pharmacokinetic Properties

- Solubility: The isopropylamino group (pKa ~9–10) in the target compound is protonated at physiological pH, enhancing solubility in acidic environments. In contrast, the hydroxyl group in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (pKa ~10) remains unionized, reducing solubility .

- Stability : The cyclopropylmethoxy group’s rigidity may reduce oxidative degradation compared to linear alkyl ethers .

Biological Activity

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate (CAS No. 2365229-03-2) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate structure with a cyclopropylmethoxy group and an isopropylamino substituent. Its molecular formula is C₁₂H₁₄N₁O₄, with a molecular weight of 278.36 g/mol. The structural configuration suggests potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

1. Pharmacological Effects

This compound has been studied for its role as a phosphodiesterase-4 (PDE4) inhibitor, which is significant in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . PDE4 inhibitors are known to enhance intracellular cAMP levels, leading to reduced inflammation.

2. Insecticidal Activity

Recent studies have indicated that derivatives of methyl benzoate compounds exhibit insecticidal properties. For instance, methyl benzoate has shown effectiveness against various pests, including the two-spotted spider mite (Tetranychus urticae), with significant reductions in egg hatch rates and adult mortality . The LC50 values for these compounds suggest that they may be comparable to existing commercial pesticides .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems and enzymatic pathways:

- Inhibition of PDE4 : By inhibiting this enzyme, the compound can increase cAMP levels, leading to anti-inflammatory effects.

- Neurotransmitter Interaction : Some studies suggest that similar compounds may interact with cholinergic systems, potentially affecting neuronal signaling .

Table 1: Summary of Biological Activities

Case Study: PDE4 Inhibition

A study conducted on various PDE4 inhibitors included this compound as a candidate for further development. The compound demonstrated significant inhibition of PDE4 activity in vitro, leading to decreased pro-inflammatory cytokine release in cell cultures .

Case Study: Insecticidal Efficacy

In laboratory bioassays, methyl benzoate derivatives exhibited high larvicidal activity against Aedes albopictus and Culex pipiens, with LC50 values indicating potent toxicity compared to conventional insecticides . This suggests potential applications in pest control.

Q & A

What synthetic strategies are optimal for introducing the isopropylamino methyl group at position 3 of the benzoate core?

Methodological Answer:

The introduction of the isopropylamino methyl group can be achieved via reductive amination or nucleophilic substitution. For example, a Mannich-type reaction using formaldehyde and isopropylamine under acidic conditions could form the (isopropylamino)methyl moiety. Alternatively, bromination at position 3 followed by substitution with isopropylamine (using a base like K₂CO₃ in DMF) may be effective. Evidence from analogous syntheses (e.g., coupling reagents like HBTU for amide/amine bonds , or cyclopropylmethoxy group installation via alkylation ) suggests optimizing reaction temperature (40–60°C) and solvent polarity (acetone/DMF) to enhance yield. Purification via flash chromatography (ethyl acetate/hexane gradients) is recommended to isolate the product .

How can the structure of this compound be unambiguously confirmed, particularly the stereochemistry of the substituents?

Methodological Answer:

Combined spectroscopic and crystallographic methods are critical:

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., cyclopropylmethoxy’s methylene protons at δ ~3.5–4.0 ppm, isopropylamino’s split signals at δ ~1.0–1.3 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and spatial arrangement. Hydrogen-bonding patterns (e.g., C–H⋯O interactions) can validate intermolecular stability .

- HRMS : High-resolution mass spectrometry confirms molecular formula .

What pharmacological targets or mechanisms are plausible given its structural analogs?

Methodological Answer:

The compound’s isopropylamino and cyclopropylmethoxy groups suggest potential as a kinase or PDE4 inhibitor, similar to roflumilast derivatives . Key steps for evaluation:

- In vitro assays : Test inhibition of PDE4 isoforms (e.g., PDE4B) using enzymatic assays with cAMP as a substrate.

- SAR studies : Modify substituents (e.g., cyclopropylmethoxy vs. methoxy) to assess potency changes. Computational docking (AutoDock Vina) can predict binding affinity to PDE4’s catalytic domain .

- Cytotoxicity screening : Use cell lines (e.g., RAW 264.7 macrophages) to evaluate anti-inflammatory activity via TNF-α suppression .

How can researchers address low yields during the alkylation of the benzoate core with cyclopropylmethyl bromide?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., over-alkylation or hydrolysis). Mitigation strategies include:

- Controlled stoichiometry : Use 1.1–1.3 equivalents of cyclopropylmethyl bromide to minimize di-alkylation byproducts .

- Base selection : K₂CO₃ in acetone (40°C, 18 hours) promotes efficient mono-alkylation while suppressing hydrolysis .

- Purification : Employ gradient flash chromatography (silica gel, 5–20% ethyl acetate in hexane) to separate mono- and di-substituted products .

How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

Methodological Answer:

Discrepancies may arise from metabolic instability or poor bioavailability. Systematic approaches include:

- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products (LC-MS).

- PK/PD studies : Measure plasma half-life and tissue distribution in rodent models.

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance permeability .

What advanced techniques elucidate the reaction mechanism for isopropylamino methyl group installation?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated formaldehyde (D₂O) to identify rate-determining steps.

- DFT calculations : Model transition states (Gaussian 09) to explore nucleophilic attack or imine formation pathways.

- In situ NMR : Monitor intermediates (e.g., Schiff bases) during reductive amination .

How can crystallographic data resolve ambiguities in hydrogen-bonding networks affecting solubility?

Methodological Answer:

SHELXL-refined X-ray structures reveal intermolecular interactions (e.g., C–H⋯O) that influence crystal packing and solubility. For instance, in Methyl 3,4-bis(cyclopropylmethoxy)benzoate, hydrogen bonds along the b-axis create a rigid lattice, reducing solubility. Modifying substituents (e.g., replacing cyclopropylmethoxy with polar groups) disrupts these networks .

What computational methods are recommended for SAR studies on PDE4 inhibition?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., PDE4B) over 100 ns to assess binding stability.

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., isopropylamino vs. tert-butylamino).

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors near the catalytic pocket) using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.